N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide
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Description
N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.16166284 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Methionine Aminopeptidase Inhibition
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a critical enzyme involved in various biological processes. Research by Huang et al. (2006) highlights the inhibitory potency of quinolinyl sulfonamides on different metal forms of Escherichia coli MetAP. Their findings suggest a typical mechanism of inhibition for non-peptidic MetAP inhibitors, emphasizing the importance of such inhibitors in understanding in vivo conditions (Huang et al., 2006).
HMG-CoA Reductase Inhibition
Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. Their study presents one compound (S-4522) that exhibited potent inhibition, suggesting potential applications in managing cholesterol levels (Watanabe et al., 1997).
Ionic Liquid Synthesis
Fringuelli et al. (2004) focused on the synthesis of ionic liquids using a solvent-free method. They synthesized derivatives like cis-5-[(4'-methylphenyl)sulfonyl]-1,2,3,4,4a,5,6,11a-octahydropyrido[1,2-a]quinoxalin-11-ium methanesulfonate, highlighting environmentally friendly conditions for such syntheses (Fringuelli et al., 2004).
Corrosion Inhibition
Olasunkanmi et al. (2016) explored the corrosion inhibition properties of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides on mild steel in acidic conditions. They found that these compounds are mixed-type inhibitors, forming a protective film on the steel surface, thus preventing corrosion (Olasunkanmi et al., 2016).
Antitumor Activity
Chilin et al. (2009) prepared N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides as amsacrine-like derivatives to explore their anticancer activity. Their preliminary results indicate that replacing the acridine moiety with a 2-oxo-2H-pyrano[2,3-b]quinoline system reduces the compounds' ability to intercalate into DNA and consequently their anticancer activity (Chilin et al., 2009).
Properties
IUPAC Name |
N-[(3S,4R)-1-(8-methoxyquinolin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(2)14-10-21(11-15(14)20-25(4,22)23)17-9-8-13-6-5-7-16(24-3)18(13)19-17/h5-9,12,14-15,20H,10-11H2,1-4H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOSGGIUBURQT-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C2=NC3=C(C=CC=C3OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(C=CC=C3OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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